

# Fedovapagon Pharmacokinetic Variability in Elderly Patients: A Technical Support Resource

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Compound of Interest		
Compound Name:	Fedovapagon	
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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pharmacokinetic variability of **fedovapagon** in elderly patients. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

# Frequently Asked Questions (FAQs)

Q1: What is known about the pharmacokinetic variability of fedovapagon in the elderly?

**Fedovapagon**, a selective vasopressin V2 receptor agonist, has been reported to exhibit low pharmacokinetic and pharmacodynamic response variability between subjects, including in the elderly population.[1] A study in older male subjects (mean age 70 years) demonstrated that the antidiuretic effect of **fedovapagon** is dose-dependent and correlates significantly with drug exposure.[1] This suggests a predictable dose-response relationship.

Q2: How does the pharmacokinetic profile of **fedovapagon** present in elderly males?

In a Phase I clinical trial involving elderly males with benign prostatic hyperplasia (BPH) and nocturia, **fedovapagon** showed a pharmacokinetic profile characterized by dose-dependent increases in plasma levels at 1 and 9 hours post-dose, with trough levels below 1 ng/mL.[2]

Q3: What is the primary mechanism of action for **fedovapagon**?



**Fedovapagon** is a selective agonist of the vasopressin V2 receptor (V2R).[1][3] The binding of **fedovapagon** to the V2R in the kidney's collecting ducts initiates a signaling cascade that leads to increased water reabsorption, thus reducing urine output.

Q4: What are the potential concerns regarding drug interactions with **fedovapagon** in the elderly?

While specific drug-drug interaction studies for **fedovapagon** are not extensively published, general principles of pharmacology in the elderly should be considered. Elderly patients often have polypharmacy, which increases the risk of drug interactions. A clinical trial was designed to investigate the effects of a CYP3A4 inhibitor (itraconazole) and an inducer (rifampicin) on **fedovapagon** pharmacokinetics, suggesting that CYP3A4 may be involved in its metabolism. Therefore, co-administration with strong inhibitors or inducers of this enzyme could potentially alter **fedovapagon** exposure.

# **Troubleshooting Guide**

Issue 1: Higher than expected inter-subject variability in pharmacodynamic response (antidiuresis).

- Possible Cause: Underlying differences in renal function, which is common in the elderly and can affect drug response.
- Troubleshooting Steps:
  - Assess baseline renal function (e.g., estimated glomerular filtration rate eGFR) of all subjects.
  - Stratify data analysis by renal function status to identify any correlations.
  - Ensure consistent hydration protocols across all subjects, as hydration status can influence antidiuretic response.

Issue 2: Inconsistent plasma concentration measurements.

 Possible Cause: Variability in drug absorption due to factors common in the elderly, such as altered gastric pH or gastrointestinal motility.



- Troubleshooting Steps:
  - Standardize food and fluid intake before and after drug administration. The presence or absence of food can affect the absorption of many drugs.
  - Document all concomitant medications, as some may alter gastrointestinal function.
  - Consider therapeutic drug monitoring to correlate plasma levels with clinical effects in individual subjects.

## **Data Presentation**

Table 1: Pharmacodynamic Effects of Fedovapagon in Elderly Males with BPH and Nocturia

Dose of Fedovapagon	Placebo-Adjusted Decrease in Nocturnal Urine Volume (mL)	Statistical Significance (p-value)
0.5 mg	18.08	Not significant
1 mg	150.27	< 0.001
2 mg	181.69	< 0.001
4 mg	303.75	< 0.001

Data from a Phase I, randomized, placebo-controlled trial in 30 elderly males.

## **Experimental Protocols**

Protocol 1: Dose-Escalation Study of Fedovapagon in Older Males (Based on NCT00922740)

- Objective: To assess the dose-dependent antidiuretic effect of **fedovapagon**.
- Study Design: Single-center, open-label, dose-escalation study.
- Participants: Ten male subjects aged 65 years and over (mean age 70 years).
- · Methodology:



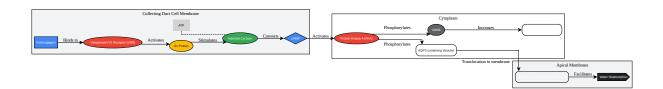
- Subjects received single oral doses of placebo, 1 mg, 2 mg, and 4 mg of fedovapagon.
- Each dose was separated by a 48-hour washout period.
- Subjects underwent pre-treatment water loading (20 mL/kg) starting 2 hours before dosing.
- A water-loaded state was maintained for a total of 10 hours.
- Urine volume and osmolality were determined at designated time intervals.
- Safety parameters were monitored throughout the study.

Protocol 2: Pharmacokinetic and Pharmacodynamic Evaluation in Elderly Males with BPH and Nocturia (Based on NCT01330927)

- Objective: To evaluate the efficacy and pharmacokinetic profile of different doses of fedovapagon.
- Study Design: Randomized, placebo-controlled, 5-way crossover Phase I trial.
- Participants: 30 elderly males with BPH and nocturia.
- Methodology:
  - Subjects received four different doses of **fedovapagon** (0.5 mg, 1 mg, 2 mg, and 4 mg)
    and a placebo in a crossover manner.
  - A 1-night single-blind placebo washout period was implemented between active treatment periods.
  - Plasma samples were collected at 1 and 9 hours post-dose to determine fedovapagon levels.
  - Nocturnal urine volume and voiding frequency were measured.

## **Visualizations**

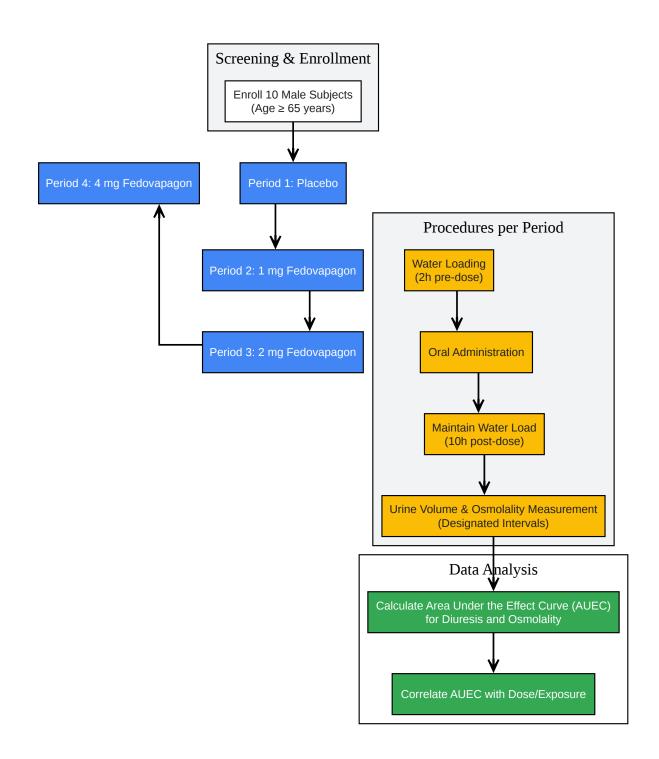




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Caption: Fedovapagon's mechanism of action via the V2 receptor signaling pathway.





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Caption: Workflow for the **fedovapagon** dose-escalation study in older males.



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## References

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